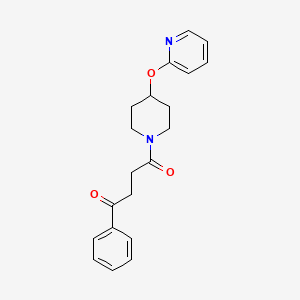

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

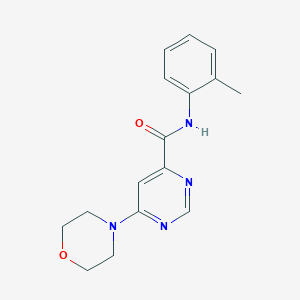

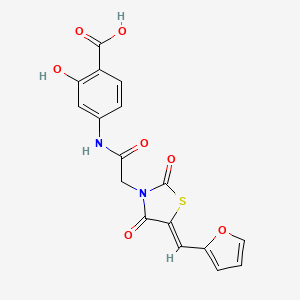

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine is a chemical compound that has attracted attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic ring that contains a pyridine and oxadiazole moiety, and it has shown promising results in various studies.

Scientific Research Applications

Antibacterial and Antiviral Properties

1,3,4-Oxadiazoles, including 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine, exhibit antibacterial and antiviral effects. These derivatives have been investigated for their potential in combating microbial infections. Researchers have explored their activity against various pathogens, making them promising candidates for drug development .

Antifungal Activity

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine derivatives exhibit antifungal effects. They have been evaluated against fungi such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. Their efficacy suggests potential applications in agriculture as natural fungicides .

Anticancer Potential

Researchers have investigated the anticancer properties of 1,3,4-oxadiazole derivatives. These compounds may inhibit cancer cell growth and proliferation. Further studies are needed to explore their mechanisms of action and potential clinical applications .

Plant Protection Agents

Due to their herbicidal, insecticidal, and fungicidal activities, 1,3,4-oxadiazole derivatives find use as plant protection agents. They help safeguard crops against pests and diseases, contributing to sustainable agriculture .

Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. DOI: 10.3390/app12083756 In vitro antifungal activities of 4a–v against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani at the dosage of 50 μg/mL were evaluated compared with the commercial fungicide propiconazole. (Source: MDPI) MTT test enables quantification of living cells by measuring mitochondrial enzyme activity, reducing tetrazolium dye MTT to purple formazan. (Source: MDPI)

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the epidermal growth factor receptor (egfr) wild-type enzyme . EGFR is a protein that plays a crucial role in cell growth and division. When mutated or overexpressed, it can lead to the development of cancer.

Mode of Action

Similar compounds have shown to have a robust inhibitory effect against the egfr wild-type enzyme . This suggests that 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine might interact with its targets, leading to changes that inhibit their function.

Result of Action

Inhibition of egfr can lead to decreased cell proliferation and increased cell death, which could potentially have anti-cancer effects .

properties

IUPAC Name |

2-phenyl-5-pyridin-4-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c1-2-4-10(5-3-1)12-15-16-13(17-12)11-6-8-14-9-7-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIXVQYWFSEXHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2778698.png)

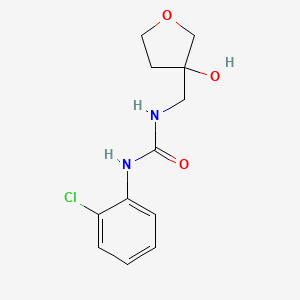

![2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2778702.png)

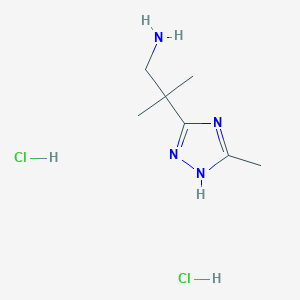

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2778704.png)

![5-{2-Cyano-2-[(2-phenylethyl)carbamoyl]eth-1-en-1-yl}-2-hydroxybenzoic acid](/img/structure/B2778713.png)